molecular formula C6HF5O B044920 Pentafluorophenol CAS No. 771-61-9

Pentafluorophenol

Cat. No.: B044920
CAS No.: 771-61-9
M. Wt: 184.06 g/mol
InChI Key: XBNGYFFABRKICK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pentafluorophenol is primarily used to prepare pentafluorophenyl esters . These esters are active and useful in peptide synthesis . Therefore, the primary targets of this compound are the amino acids involved in peptide synthesis .

Mode of Action

This compound interacts with its targets (amino acids) to form pentafluorophenyl esters . This interaction is facilitated by the high acidity of this compound, which has a pKa of 5.5, making it one of the most acidic phenols . The resulting esters are active and play a crucial role in peptide synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is peptide synthesis . By forming pentafluorophenyl esters, this compound aids in the creation of peptides, which are essential components of proteins . The downstream effects of this pathway include the formation of proteins that are crucial for various biological functions.

Result of Action

The primary result of this compound’s action is the formation of pentafluorophenyl esters, which are active in peptide synthesis . This leads to the production of peptides and, ultimately, proteins. It’s important to note that this compound is considered hazardous due to its oral, dermal, and inhalation toxicity, and it can cause severe skin burns and eye damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its melting point is just above room temperature , suggesting that temperature can affect its state and potentially its activity. Additionally, its high acidity could be influenced by the pH of the environment . .

Chemical Reactions Analysis

Types of Reactions: Pentafluorophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines and bases.

    Oxidation Reactions: Hydrogen peroxide and other peroxides are commonly used.

Major Products Formed:

    Substitution Reactions: Pentafluorophenyl esters.

    Oxidation Reactions: Various oxidized derivatives depending on the specific conditions used.

Comparison with Similar Compounds

    Phenol: The non-fluorinated analogue of pentafluorophenol.

    Trifluorophenol: A partially fluorinated analogue with three fluorine atoms.

Comparison:

This compound stands out due to its high acidity and reactivity, which make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2,3,4,5,6-pentafluorophenol
Source PubChem
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InChI

InChI=1S/C6HF5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNGYFFABRKICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF5O
Source PubChem
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Related CAS

4615-85-4 (potassium salt)
Record name 2,3,4,5,6-Pentafluorophenol
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DSSTOX Substance ID

DTXSID9061120
Record name Pentafluorophenol
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Molecular Weight

184.06 g/mol
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Physical Description

White crystalline solid with an odor of phenol; mp = 32-36 deg C; [Alfa Aesar MSDS]
Record name 2,3,4,5,6-Pentafluorophenol
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CAS No.

771-61-9
Record name Pentafluorophenol
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Record name 2,3,4,5,6-Pentafluorophenol
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Record name PENTAFLUOROPHENOL
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Record name Phenol, 2,3,4,5,6-pentafluoro-
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Record name Pentafluorophenol
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Record name PENTAFLUOROPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentafluorophenol
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Pentafluorophenol
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Pentafluorophenol
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Pentafluorophenol
Reactant of Route 5
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Reactant of Route 6
Pentafluorophenol

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